molecular formula C17H20N2O3S2 B2961866 5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941983-29-5

5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2961866
CAS RN: 941983-29-5
M. Wt: 364.48
InChI Key: SRSAAKOLMFTKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MMOTPS and is a member of the sulfonamide class of compounds. MMOTPS has been shown to possess a broad range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.

Scientific Research Applications

Cerebrovasodilatation and Anticonvulsant Properties

A study by Barnish et al. (1981) demonstrated that certain sulfonamide derivatives, including those related to 5-methyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide, exhibit cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. This particular study highlighted compounds with potent anticonvulsant activities, suggesting potential therapeutic applications in conditions requiring enhanced cerebral blood flow without significant diuresis (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Urease Inhibition and Antibacterial Activity

Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives via a Suzuki cross coupling reaction. These compounds were evaluated for their urease inhibition and hemolytic activities. The study found significant urease inhibition activity for certain derivatives, alongside antibacterial properties, indicating potential applications in treating conditions caused by urease-producing pathogens and bacteria (Noreen et al., 2017).

Synthesis and Electrophilic Reactions

Christov and Ivanov (2002) explored the synthesis of (5-methyl-1,3,4-hexatriene-3-yl) phenyl sulfoxide through [2,3]-sigmatropic rearrangement, leading to the creation of five-membered heterocyclizations. This work underscores the utility of related sulfonamide compounds in organic synthesis, especially in creating complex molecular structures through electrophile-promoted cyclization reactions (Christov & Ivanov, 2002).

Optical and Electronic Properties

Research by Chou et al. (1996) on conjugated thiophene compounds containing sulfonamide groups revealed their potential in nonlinear optics due to efficient second-order optical nonlinearities, high thermal stability, and good transparency. These properties make sulfonamide derivatives suitable for use in advanced optical materials and devices (Chou, Sun, Huang, Yang, & Lin, 1996).

Quantum Mechanical and Spectroscopic Investigations

Govindasamy and Gunasekaran (2015) performed quantum mechanical calculations and spectroscopic investigations on a sulfonamide compound, providing insights into its molecular structural parameters, vibrational frequencies, and potential energy distribution. Such studies are crucial for understanding the electronic properties and reactivity of sulfonamide derivatives, further contributing to their application in various fields of chemical research (Govindasamy & Gunasekaran, 2015).

properties

IUPAC Name

5-methyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12-6-8-14(11-15(12)19-10-4-3-5-16(19)20)18-24(21,22)17-9-7-13(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAAKOLMFTKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.